
1-Amino-3-(quinolin-2-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-3-(quinolin-2-yl)propan-2-ol is an organic compound with the molecular formula C12H14N2O. It is a chiral amino alcohol that features a quinoline moiety, making it a compound of interest in various fields of scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Amino-3-(quinolin-2-yl)propan-2-ol can be synthesized through several methods. One common approach involves the addition of aqueous ammonia to a quinoline derivative, followed by reduction and subsequent functional group transformations . The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
1-Amino-3-(quinolin-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the amino alcohol moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives .
Applications De Recherche Scientifique
1-Amino-3-(quinolin-2-yl)propan-2-ol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Amino-3-(quinolin-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, affecting replication and transcription processes. Additionally, the amino alcohol group can form hydrogen bonds with biological macromolecules, influencing their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Amino-3-(quinolin-3-yl)propan-2-ol: Similar structure but with the amino group at a different position on the quinoline ring.
1-Amino-3-(quinolin-4-yl)propan-2-ol: Another isomer with the amino group at the 4-position of the quinoline ring.
Uniqueness
1-Amino-3-(quinolin-2-yl)propan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H14N2O |
|---|---|
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
1-amino-3-quinolin-2-ylpropan-2-ol |
InChI |
InChI=1S/C12H14N2O/c13-8-11(15)7-10-6-5-9-3-1-2-4-12(9)14-10/h1-6,11,15H,7-8,13H2 |
Clé InChI |
RJOVHPLUUQCTCN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=N2)CC(CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


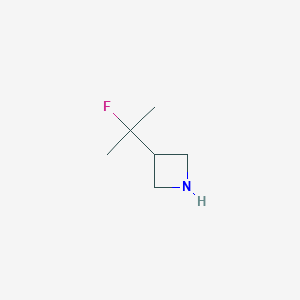



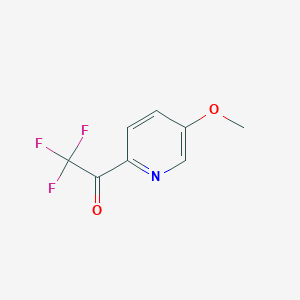
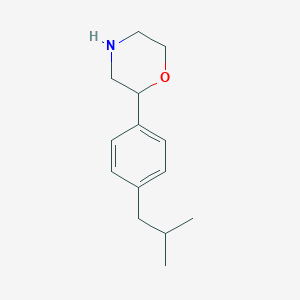
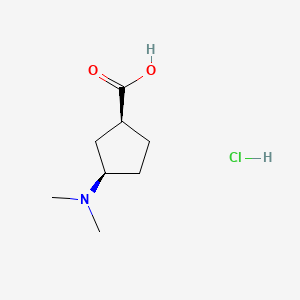
![3-Methylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride](/img/structure/B15319955.png)
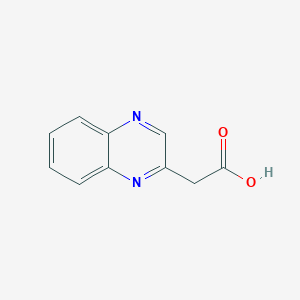

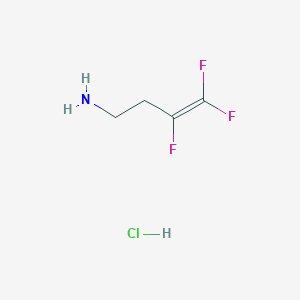
![2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol](/img/structure/B15319988.png)

![6-[1-(Trifluoromethyl)cyclobutyl]pyridine-2-carboxylicacid](/img/structure/B15319998.png)
